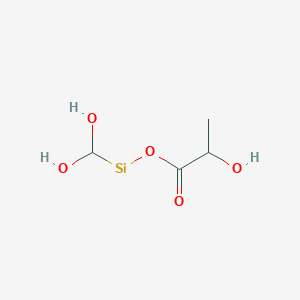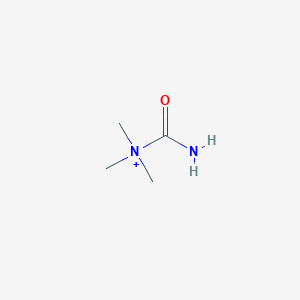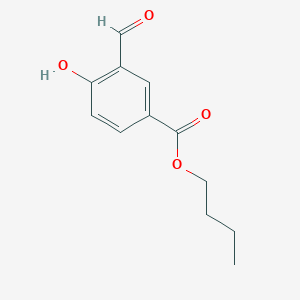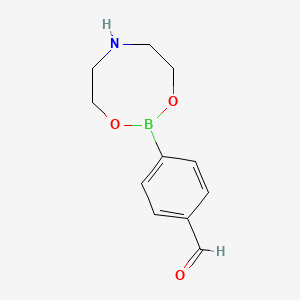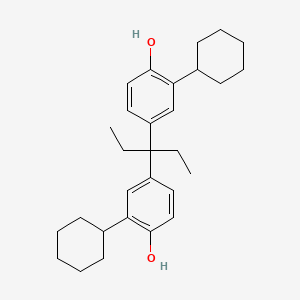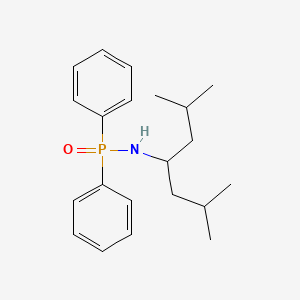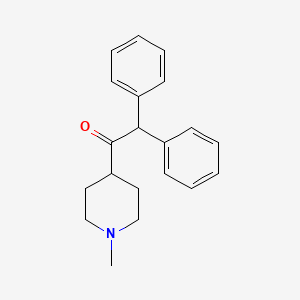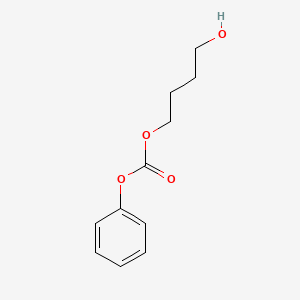
4-Hydroxybutyl phenyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxybutyl phenyl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a phenyl group attached to a carbonate moiety, which is further linked to a 4-hydroxybutyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxybutyl phenyl carbonate typically involves the reaction of phenyl chloroformate with 4-hydroxybutanol. The reaction is carried out under basic conditions, often using a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
PhOCOCl+HO(CH2)4OH→PhOCOO(CH2)4OH+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of activated carbonates, such as bis(methyl salicyl) carbonate, can facilitate the preparation of polycarbonates by reducing reaction times and minimizing heat exposure .
化学反応の分析
Types of Reactions: 4-Hydroxybutyl phenyl carbonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The carbonate group can be targeted by nucleophiles, leading to the formation of different substituted products.
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to form different alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are often employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products:
Nucleophilic Substitution: Substituted carbonates.
Esterification: Ester derivatives.
Oxidation: Carbonyl compounds.
科学的研究の応用
4-Hydroxybutyl phenyl carbonate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polycarbonates, which are valuable materials due to their strength and transparency.
Biodegradable Plastics: The compound is explored for its potential in creating biodegradable plastics, which are environmentally friendly alternatives to traditional plastics.
Medical Applications: Due to its biocompatibility, it is investigated for use in medical devices and drug delivery systems.
作用機序
The mechanism of action of 4-hydroxybutyl phenyl carbonate in chemical reactions typically involves nucleophilic attack on the carbonate group. The phenyl group acts as a leaving group, facilitating the formation of new bonds. In biological systems, its biocompatibility and biodegradability make it suitable for applications where gradual breakdown and assimilation are required .
類似化合物との比較
- Bis(4-hydroxybutyl hydrogen carbonate) of bisphenol-A (DHB–BPA)
- Mono(4-hydroxybutyl hydrogen carbonate) of bisphenol-A (MHB–BPA)
Comparison: 4-Hydroxybutyl phenyl carbonate is unique due to its specific structure, which combines a phenyl group with a 4-hydroxybutyl group. This structure imparts distinct properties, such as enhanced reactivity in nucleophilic substitution reactions and potential for use in biodegradable materials .
特性
CAS番号 |
137075-28-6 |
|---|---|
分子式 |
C11H14O4 |
分子量 |
210.23 g/mol |
IUPAC名 |
4-hydroxybutyl phenyl carbonate |
InChI |
InChI=1S/C11H14O4/c12-8-4-5-9-14-11(13)15-10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2 |
InChIキー |
KVZSCIGTOPVIGR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC(=O)OCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


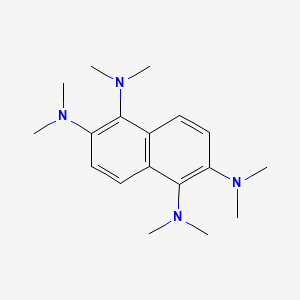
![3-Dodecyl-2,5-bis[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14280957.png)
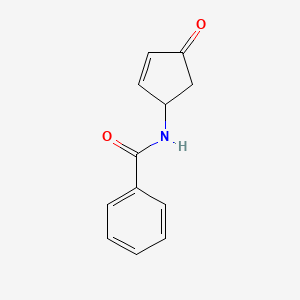
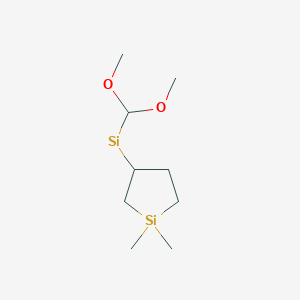
![Ethanone, 1-[2,5-dimethyl-1-(phenylmethyl)-1H-pyrrol-3-yl]-](/img/structure/B14280966.png)

